molecular formula C13H17N3 B1372295 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline CAS No. 1021062-16-7

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline

Cat. No.: B1372295
CAS No.: 1021062-16-7
M. Wt: 215.29 g/mol
InChI Key: UYMHKRACCGCPQJ-UHFFFAOYSA-N
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Description

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline is a compound that features an imidazole ring substituted with a propan-2-yl group and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aniline moiety .

Scientific Research Applications

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the aniline moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions and applications .

Biological Activity

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline, with the molecular formula C13H17N3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring attached to an aniline moiety, which is known to influence its biological behavior. The structure can be represented as follows:

C6H4 NH2  CH2 C3H6N2\text{C}_6\text{H}_4\text{ NH}_2\text{ }\text{ CH}_2\text{ C}_3\text{H}_6\text{N}_2

This configuration suggests potential interactions with various biological targets, including enzymes and receptors.

1. Receptor Modulation

Research indicates that derivatives of imidazole-containing compounds often exhibit activity at various receptors, particularly in the central nervous system. For instance, studies on similar compounds have shown selective agonistic activity at dopamine receptors, particularly the D3 receptor, which is crucial for neuroprotection and modulation of dopaminergic pathways .

Table 1: Receptor Activity Comparison

CompoundReceptor TypeActivityEC50 (nM)
This compoundD3 Dopamine ReceptorAgonistTBD
ML417D3 Dopamine ReceptorAgonist710 ± 150
Other Imidazole DerivativesVariousVariableVariable

2. Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated significant activity against leukemia cells at nanomolar concentrations, suggesting that similar modifications to the imidazole structure could enhance therapeutic efficacy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes involved in cancer metabolism and cell signaling pathways.
  • Receptor Interaction : The ability to selectively bind to dopamine receptors could mediate neuroprotective effects and influence mood regulation.
  • Cell Signaling Modulation : By affecting various signaling pathways, this compound may alter cellular responses to stress and promote survival in neurodegenerative contexts.

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be established through comprehensive toxicological assessments. Initial screenings using high-throughput assays indicate a favorable safety margin for related compounds; however, specific studies on this compound are necessary to confirm these findings .

Properties

IUPAC Name

3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11/h3-8,10H,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMHKRACCGCPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline
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Reactant of Route 6
3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline

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